2,6-Dichlorobenzylzinc chloride solution
Description
2,6-Dichlorobenzylzinc chloride solution (CAS: 307531-80-2) is an organozinc halide reagent with the molecular formula C₇H₅Cl₃Zn and a molar mass of 260.86 g/mol. Its physical properties include:
- Density: 0.991 g/mL at 25°C
- Boiling Point: 65°C
- Flash Point: 1°F (-17°C)
- Storage: Requires refrigeration at 2–8°C under inert conditions (argon atmosphere) .
This compound is primarily used in research settings for cross-coupling reactions (e.g., Negishi couplings) due to its electrophilic benzyl-zinc moiety, which facilitates carbon-carbon bond formation in organic synthesis .
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;1,3-dichloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Catalytic Chlorination of 2,6-Dichlorotoluene
The synthesis of 2,6-dichlorobenzyl chloride serves as the foundational step for producing 2,6-dichlorobenzylzinc chloride. Patent CN109721464A outlines a method where 2,6-DCT undergoes chlorination in the presence of metal chloride catalysts (e.g., CuCl₂, FeCl₃) and solvents (butanol, hexane) under ultraviolet light. Chlorine gas is introduced at 80–120°C for 4–5 hours, achieving yields exceeding 90% and purity >99%.
Mechanistic Insight : Photon excitation dissociates chlorine molecules into radicals, initiating side-chain chlorination of the methyl group in 2,6-DCT. Catalysts like CuCl₂ enhance reaction kinetics by stabilizing transition states during radical propagation.
Photo-Chlorination and Catalytic Optimization
A complementary approach employs sequential photo-chlorination and catalytic chlorination. After dissolving 2,6-DCT in hexane, chlorine is introduced at 90–110°C under light, followed by catalytic chlorination at 120–140°C. This dual-phase method reduces byproducts (e.g., 2,6-dichlorobenzal chloride) and simplifies purification, achieving 98% conversion efficiency.
Critical Parameters :
-
Temperature : Elevated temperatures (>100°C) favor complete chlorination but risk over-chlorination.
-
Catalyst Loading : 0.5–2 wt% of CuCl₂ optimizes yield without side reactions.
-
Solvent Choice : Polar solvents like butanol improve chlorine solubility, while alkanes (hexane) facilitate product isolation.
Table 1: Comparative Analysis of 2,6-Dichlorobenzyl Chloride Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Chlorination | CuCl₂ | Butanol/Hexane | 80–120 | 90.3 | 99.0 |
| Photo-Chlorination | None | Hexane | 90–140 | 98.0 | 98.5 |
| Dual-Phase | CuCl₂ | Hexane | 90–140 | 95.5 | 99.2 |
Formation of 2,6-Dichlorobenzylzinc Chloride Solution
Reaction of 2,6-Dichlorobenzyl Chloride with Zinc Metal
The organozinc compound is synthesized via oxidative addition of 2,6-dichlorobenzyl chloride to activated zinc metal. The process is conducted in anhydrous THF under nitrogen or argon to prevent hydrolysis and oxidation.
Procedure :
-
Zinc Activation : Zinc powder is treated with dilute HCl to remove oxide layers, followed by rinsing with dry THF.
-
Reaction Setup : 2,6-Dichlorobenzyl chloride (1.0 eq) is added dropwise to activated zinc in THF at 0–5°C.
-
Stirring and Monitoring : The mixture is stirred for 12–24 hours at 25–40°C until gas evolution ceases, indicating complete reaction.
Key Considerations :
-
Solvent Purity : Trace moisture in THF deactivates zinc, necessitating molecular sieves for drying.
-
Stoichiometry : Excess zinc (1.2–1.5 eq) ensures complete conversion of the benzyl chloride.
Industrial-Scale Production
Optimization Strategies and Challenges
Catalyst Recycling and Solvent Recovery
Patent CN109721464A highlights solvent recovery via distillation, reducing costs and environmental impact. Catalysts like CuCl₂ are filtered and reused for up to five cycles without significant activity loss.
Byproduct Management
Over-chlorination generates 2,6-dichlorobenzal chloride, which is minimized by maintaining chlorine flow rates below 0.5 L/min. Alkaline washes (e.g., 5% NaOH) remove residual HCl, while crystallization in hexane isolates the pure product.
Analytical Characterization
Purity Assessment
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify purity. For instance, GC analysis of the final zinc solution reveals <0.5% residual THF and >98% organozinc content.
Stability Studies
2,6-Dichlorobenzylzinc chloride solutions degrade at >40°C, forming zinc oxides and chlorinated hydrocarbons. Storage at –20°C under argon extends shelf life to six months.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylzinc chloride solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
2,6-Dichlorobenzylzinc chloride solution has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzylzinc chloride solution involves the transfer of the (2,6-dichlorobenzyl) group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
2,6-Dichlorobenzyl Chloride (CAS: 2014-83-7)
- Molecular Formula : C₇H₅Cl₃
- Molar Mass : 195.47 g/mol
- Role: A non-metallated precursor to 2,6-dichlorobenzylzinc chloride.
- Key Difference: Lacks the zinc center, making it less reactive in organometallic reactions. It serves as a starting material for synthesizing the zinc derivative via transmetallation .
2,6-Dimethylbenzyl Chloride (CAS: 5402-60-8)
- Molecular Formula : C₉H₁₁Cl
- Molar Mass : 154.64 g/mol
- Boiling Point : 100°C at 2.0 kPa
- Role : An alkylating agent with electron-donating methyl groups.
- Key Difference : The methyl substituents reduce electrophilicity compared to chlorine, limiting its utility in reactions requiring strong electrophiles .
3-Fluorobenzylzinc Chloride
- Molecular Formula : C₇H₅ClFZn
- Role : A fluorinated analog used in introducing fluorine into organic frameworks.
Table 1: Comparative Reactivity Data
Key Findings :
- Electron-Withdrawing Effects : The two chlorine atoms in 2,6-dichlorobenzylzinc chloride increase the electrophilicity of the benzyl group, enhancing its reactivity in cross-coupling reactions compared to methyl- or fluorine-substituted analogs .
- Steric Considerations : The 2,6-dichloro substitution pattern minimizes steric hindrance, allowing efficient access to the zinc center during catalytic cycles .
Q & A
Q. What analytical methods reliably quantify trace peroxides in aged 2,6-dichlorobenzylzinc chloride solutions?
- Methodological Answer : Use iodometric titration or peroxide test strips. For low-concentration peroxides (<10 ppm), employ HPLC-UV with a peroxide-specific column (e.g., Luna C18) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
